molecular formula C8H7NO B13806021 3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine CAS No. 504411-02-3

3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine

Cat. No.: B13806021
CAS No.: 504411-02-3
M. Wt: 133.15 g/mol
InChI Key: KJWNTHLYHFETPN-UHFFFAOYSA-N
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Description

3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine is a heterocyclic organic compound with a unique structure that combines elements of pyrrole and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine typically involves the reaction of pyrrole derivatives with oxazine precursors. One common method includes the reaction of 8-aroyl-3,4-dihydropyrrolo[2,1-C][1,4]oxazine-1,6,7-triones with arylamino-cyclohexenones in anhydrous chloroform . The reaction is carried out at room temperature and monitored until the disappearance of the red color typical of the initial pyrrolooxazinetriones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis methods, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine undergoes various chemical reactions, including:

    Nucleophilic substitution: Reaction with nucleophiles such as amines.

    Oxidation and reduction: Can be oxidized or reduced under specific conditions.

    Cyclization: Formation of spiro compounds through cyclization reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine involves its interaction with various molecular targets. The compound can undergo nucleophilic attacks, leading to the formation of new bonds and the creation of complex structures. The pathways involved in these reactions include nucleophilic substitution and cyclization, which are facilitated by the compound’s unique electronic configuration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine is unique due to its methano bridge, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications in medicinal chemistry and materials science .

Properties

CAS No.

504411-02-3

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

5-oxa-8-azatricyclo[4.3.1.03,8]deca-1(9),2,6-triene

InChI

InChI=1S/C8H7NO/c1-6-2-8-4-9(3-6)7(1)5-10-8/h1,3-4H,2,5H2

InChI Key

KJWNTHLYHFETPN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN3C=C1OCC3=C2

Origin of Product

United States

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